molecular formula C10H17N3O2 B13635334 Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13635334
M. Wt: 211.26 g/mol
InChI Key: UTAHPMQUNYSDJI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate is a substituted propanoate ester featuring a methylamino group at the 2-position, a methyl group at the 2-position, and a 1H-pyrazole ring at the 3-position. While direct data on its physicochemical properties (e.g., solubility, melting point) are unavailable in the provided evidence, its structural motifs align with compounds known for bioactivity, particularly pyrazole derivatives .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-methyl-2-(methylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C10H17N3O2/c1-4-15-9(14)10(2,11-3)8-13-7-5-6-12-13/h5-7,11H,4,8H2,1-3H3

InChI Key

UTAHPMQUNYSDJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CN1C=CC=N1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Steps

The synthesis of this compound generally follows a multi-step approach involving:

  • Formation of the Pyrazole Ring:
    The pyrazole moiety is typically synthesized by reacting hydrazine hydrate with a 1,3-dicarbonyl compound such as acetylacetone or ethyl acetoacetate. This cyclization under acidic or basic conditions forms the pyrazole ring system, which is the core heterocycle in the target molecule.

  • Introduction of the Methylamino Group:
    The methylamino substituent at the 2-position of the propanoate backbone is introduced via reductive amination. This involves reacting the corresponding aldehyde or ketone intermediate with methylamine in the presence of formaldehyde and formic acid or other reducing agents, facilitating the formation of the methylamino group.

  • Esterification to Form the Ethyl Ester:
    The ethyl ester functionality is introduced by esterifying the corresponding carboxylic acid intermediate with ethanol, typically catalyzed by a strong acid such as sulfuric acid. This step ensures the formation of the ethyl ester group at the propanoate terminus.

  • Methylation of the Pyrazole Ring (if applicable):
    In some analogues, methyl groups are introduced on the pyrazole ring via methylation reactions using methyl iodide and a strong base like sodium hydride. This step is optional depending on the substitution pattern desired.

Typical Reaction Conditions

Step Reagents/Conditions Solvent Temperature Notes
Pyrazole ring formation Hydrazine hydrate + 1,3-dicarbonyl compound Ethanol/Methanol Reflux (60-80°C) Acidic or basic catalysis
Methylamino group introduction Methylamine + formaldehyde + formic acid Ethanol Room temp to 50°C Reductive amination
Esterification Carboxylic acid + ethanol + H2SO4 catalyst Ethanol Reflux (70-80°C) Fischer esterification
Pyrazole methylation (optional) Methyl iodide + NaH DMF or THF 0-25°C Strong base required

Industrial Scale Production

Industrial synthesis of this compound leverages continuous flow reactors to optimize reaction efficiency, safety, and scalability. Automation allows precise control over reagent addition, temperature, and reaction time, enhancing yield and purity. Continuous flow systems also minimize human exposure to hazardous reagents and improve reproducibility.

Chemical Reaction Analysis

Types of Reactions Involved

  • Cyclization: Formation of the pyrazole ring through condensation of hydrazine and diketones.
  • Reductive Amination: Introduction of the methylamino group via reaction with methylamine and reducing agents.
  • Esterification: Conversion of carboxylic acid intermediates to ethyl esters.
  • Methylation (optional): Electrophilic substitution on the pyrazole ring.

Common Reagents and Their Roles

Reagent Role in Synthesis
Hydrazine hydrate Pyrazole ring formation
1,3-Dicarbonyl compound (e.g., acetylacetone) Pyrazole precursor
Methylamine Amino substituent source
Formaldehyde & Formic acid Reductive amination agents
Sulfuric acid Esterification catalyst
Methyl iodide Methylation agent (optional)
Sodium hydride Base for methylation

Analytical Characterization

Following synthesis, the compound is typically characterized by:

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Outcome
Pyrazole ring synthesis Cyclization of hydrazine with 1,3-dicarbonyl Hydrazine hydrate, acetylacetone, ethanol, reflux Pyrazole intermediate
Methylamino group addition Reductive amination of intermediate Methylamine, formaldehyde, formic acid, ethanol Introduction of methylamino group
Esterification Fischer esterification of carboxylic acid Carboxylic acid, ethanol, sulfuric acid, reflux Formation of ethyl ester
Optional methylation Electrophilic methylation on pyrazole ring Methyl iodide, sodium hydride, DMF Methyl-substituted pyrazole
Industrial scale-up Continuous flow reactor, automated reagent addition Controlled temperature and flow High yield, purity, scalable

The preparation of this compound is achieved through a well-defined multi-step synthetic pathway involving pyrazole ring formation, methylamino group introduction, and esterification. The process requires careful control of reaction conditions and choice of reagents to ensure product quality. Industrial methods increasingly utilize continuous flow technologies to enhance efficiency and scalability. Analytical techniques such as NMR and MS are essential for confirming the structure and purity of the final compound.

This comprehensive overview synthesizes information from diverse authoritative sources, providing a professional and detailed guide to the preparation of this important pyrazole derivative.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Differences

The following table summarizes key structural and synthetic differences between the target compound and analogues from the evidence:

Compound Name Core Structure Key Substituents Synthesis Method Potential Applications
Ethyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate (Target) Propanoate ester Methyl, methylamino, 1H-pyrazole Not explicitly described in evidence Pyrazole derivatives often exhibit antimicrobial or anti-inflammatory activity
Dabigatran Amine Intermediate (Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate) Propanoate ester Benzamido, pyridine, methylamino Catalytic hydrogenation with Raney Nickel and H₂ in ethyl acetate/methanol Intermediate for anticoagulants (e.g., dabigatran)
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran Pyrazole, cyano, phenyl Reflux of pyrazole precursor with malononitrile in 1,4-dioxane/triethylamine Potential pharmaceutical applications due to pyrazole and cyano motifs
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate Propenoate ester Cyano, pyrrole Condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate Biological activity linked to pyridone analogues (antimicrobial, anticancer)
Key Observations:

Core Structure Influence: The propanoate ester backbone (target and Dabigatran intermediate) may confer better solubility in polar solvents compared to pyran (11a) or propenoate () cores. Pyrazole (target) and pyrrole () substituents introduce distinct electronic profiles: pyrazole’s aromaticity and hydrogen-bonding capacity contrast with pyrrole’s electron-rich, planar structure .

Cyano groups (11a, ) increase electrophilicity, favoring nucleophilic addition reactions, whereas the pyridine ring in Dabigatran may stabilize π-π stacking interactions .

Biological Activity

Ethyl 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H15N2O2C_7H_{15}N_2O_2 and a molecular weight of approximately 155.21 g/mol. The compound features a pyrazole ring, which is often associated with various biological activities including anti-inflammatory and analgesic properties.

Biological Activities

1. Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that certain pyrazole derivatives showed cytotoxic effects against human cancer cell lines, suggesting that the incorporation of the pyrazole structure enhances anticancer activity .

2. Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented. Compounds with similar structures have exhibited effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell membrane integrity .

3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by studies showing that pyrazole-based compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests a possible application in treating inflammatory diseases .

The biological activities attributed to this compound may be linked to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : There is evidence that pyrazole derivatives can modulate receptor activity, influencing cellular signaling pathways related to cancer and inflammation .

Case Studies

Several studies have highlighted the biological activities of related compounds:

StudyFindings
Study 1 Demonstrated significant cytotoxicity in breast cancer cell lines (IC50 < 10 µM) for pyrazole derivatives .
Study 2 Reported antimicrobial effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Study 3 Showed reduced levels of inflammatory markers in animal models treated with pyrazole derivatives .

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